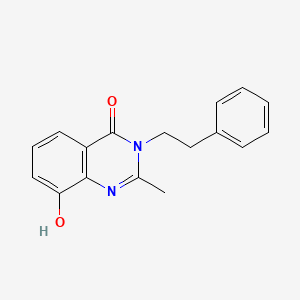
3-Chloroquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloroquinolin-6-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. The presence of a chlorine atom at the third position and an amine group at the sixth position of the quinoline ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinolin-6-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloroaniline, which undergoes a series of reactions to form the quinoline ring.
Cyclization: The intermediate formed from 3-chloroaniline undergoes cyclization in the presence of a suitable catalyst to form the quinoline ring.
Industrial Production Methods: Industrial production of this compound often employs high-throughput methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Processes: The use of catalysts such as palladium or copper can enhance the reaction rates and selectivity.
化学反応の分析
Types of Reactions: 3-Chloroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the third position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products:
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Aminoquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloroquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new drugs.
Medicine: It has potential therapeutic applications in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 3-Chloroquinolin-6-amine involves its interaction with various molecular targets:
DNA Gyrase Inhibition: The compound can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death.
Enzyme Inhibition: It can inhibit enzymes involved in metabolic pathways, affecting cellular functions.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
3-Chloroquinolin-6-amine can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug, it has a similar quinoline structure but differs in its substitution pattern.
Quinoline: The parent compound, which lacks the chlorine and amine groups, has different chemical properties and applications.
Quinoline N-oxide: An oxidized derivative with distinct biological activities.
Uniqueness: The presence of both a chlorine atom and an amine group in this compound imparts unique chemical reactivity and biological activity, making it a valuable compound in various fields of research.
特性
IUPAC Name |
3-chloroquinolin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLIXXDBYCYVMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698914 |
Source


|
| Record name | 3-Chloroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103028-96-2 |
Source


|
| Record name | 3-Chloroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxaldehyde, 1-methyl- (9CI)](/img/new.no-structure.jpg)


![2H-[1,3]Thiazolo[5,4-g][1,4]benzoxazine](/img/structure/B564134.png)
![8-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B564136.png)

![5-{(Z)-[4-(Acetylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B564140.png)


